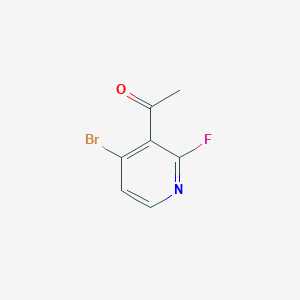

1-(4-Bromo-2-fluoropyridin-3-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

1-(4-bromo-2-fluoropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |

InChI Key |

ZVUURDCWUDBYMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Bromo 2 Fluoropyridin 3 Yl Ethanone and Its Precursors

Convergent and Divergent Synthetic Routes

The construction of complex molecules like 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone relies on strategic planning, often employing either convergent or divergent approaches starting from simpler, more readily available pyridine (B92270) building blocks.

The most practical route to highly functionalized pyridines involves the sequential manipulation of simple, commercially produced pyridine derivatives. uiowa.edu A typical multistep synthesis involves a carefully planned sequence of reactions to install the desired substituents at specific positions, a process that requires a deep understanding of how each functional group influences the reactivity of the ring toward subsequent transformations. youtube.com The synthesis of this compound would likely start from a substituted pyridine precursor, with the bromo, fluoro, and acetyl groups introduced in a stepwise fashion. The order of these steps is critical to achieving the desired substitution pattern, as early substituents electronically and sterically direct the placement of subsequent groups. youtube.com

Achieving the precise 2,3,4-substitution pattern of the target compound is a challenge of chemo- and regioselectivity. Chemists must employ methods that direct functional groups to a specific carbon atom while leaving other reactive sites untouched.

One powerful strategy for regioselective functionalization is directed ortho metalation (DoM) . In this approach, a directing metalation group (DMG) on the pyridine ring complexes with an organolithium base, facilitating deprotonation at an adjacent position. The resulting organometallic intermediate can then be trapped with a suitable electrophile to install a new functional group. znaturforsch.com

Another key strategy involves modulating the electronic nature of the pyridine ring through N-oxide formation . The pyridine N-oxide can be more amenable to both electrophilic and nucleophilic substitution, and the N-oxide group can be readily removed at a later stage. nih.govnih.gov For instance, N-oxide formation can facilitate nitration at the 4-position, with the nitro group later serving as a leaving group for nucleophilic substitution or being converted to other functionalities. nih.gov The choice of reagents and reaction conditions is paramount to ensure that reactions are selective for the intended position (regioselective) and the intended functional group (chemoselective). nih.govrsc.org

Key Bond-Forming Reactions in Synthesis

The construction of the target molecule hinges on three critical types of bond-forming reactions: carbon-carbon bond formation to establish the ethanone (B97240) side chain, carbon-halogen bond formation to introduce the bromo and fluoro substituents, and finally, the acylation event itself.

Introducing carbon-based substituents onto an electron-deficient pyridine ring requires specialized methods beyond traditional electrophilic substitutions like Friedel-Crafts reactions. youtube.com A primary method involves the metalation of the pyridine ring followed by reaction with a carbon-based electrophile. znaturforsch.com For instance, a halopyridine can undergo a halogen/metal exchange with an organolithium reagent, or a C-H bond can be deprotonated directly using a strong base like lithium diisopropylamide (LDA). znaturforsch.com The resulting pyridyl-anion is a potent nucleophile that can react with various electrophiles to form a new carbon-carbon bond.

In a related context, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds on halopyridine scaffolds, demonstrating the utility of these intermediates in building molecular complexity. While typically used for aryl-aryl bonds, the underlying principle of using a metalated pyridine species is fundamental.

Table 1: Selected Strategies for C-C Bond Formation on Pyridine Rings

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Directed Metalation | Deprotonation of a C-H bond adjacent to a directing group, followed by reaction with an electrophile. | LDA, n-BuLi, TMP-bases | znaturforsch.com |

| Halogen/Metal Exchange | Replacement of a halogen (Br or I) with a metal (typically Li or Mg) to generate a nucleophilic pyridyl species. | n-BuLi, i-PrMgCl | znaturforsch.com |

| Nucleophilic Addition to Activated Pyridinium (B92312) Salts | Activation of the pyridine ring by N-acylation, promoting nucleophilic attack. | Acid chlorides, organometallic nucleophiles | uiowa.edu |

The introduction of halogens onto the pyridine ring is highly dependent on the desired position and the electronic nature of the substrate.

Fluorination: Direct fluorination of pyridines is challenging. Nucleophilic aromatic substitution (SNAr) is a more common and controllable method, where a fluoride (B91410) ion displaces a suitable leaving group, such as a chloride or nitro group, at an activated position (typically C2 or C4). acs.org A sophisticated approach involves the fluorination of pyridine N-oxides. For example, a 3-bromo-4-nitropyridine (B1272033) N-oxide can undergo fluorination at the 3-position, a meta position that is typically difficult to functionalize. nih.gov Modern methods using silver(II) fluoride (AgF₂) have also been developed for direct C-H fluorination of pyridines. acs.org

Bromination: Direct electrophilic bromination of the parent pyridine requires harsh conditions and often results in low yields due to the deactivating effect of the ring nitrogen. youtube.com Therefore, functionalization often proceeds through alternative pathways. One method is to activate the ring as a pyridine N-oxide. nih.gov Alternatively, a regioselectively generated metalated pyridine can be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom with high precision. znaturforsch.com

Standard Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is generally ineffective for pyridines. youtube.com The Lewis basicity of the ring nitrogen leads to coordination with the Lewis acid catalyst (e.g., AlCl₃), which forms a highly deactivated pyridinium salt, preventing electrophilic attack on the ring. youtube.com Consequently, alternative strategies are required to construct the ethanone moiety.

The most reliable method involves the reaction of a pre-formed nucleophilic pyridyl species with an acylating agent. A pyridyl-lithium or pyridyl-magnesium reagent, generated via directed metalation or halogen-metal exchange at the C3 position, can react with reagents like acetyl chloride or N,N-dimethylacetamide to yield the desired ketone. znaturforsch.comyoutube.com

Another reported strategy involves the activation of 4-alkylpyridines with acid chlorides, which can ultimately be converted to 4-pyridyl ethanone derivatives through a rearrangement pathway, highlighting the inventive methods developed to circumvent the limitations of classical acylation. uiowa.edu

Organometallic Reagent Mediated Synthesis

Organometallic reagents are indispensable tools for the regioselective functionalization of pyridine rings. The choice of metal—typically lithium, magnesium, or zinc—governs the reactivity and selectivity of the transformation. rsc.orgsigmaaldrich.com

Lithium Reagents: Organolithium compounds are highly reactive and are often used for the deprotonation of pyridines, a process known as lithiation. organicchemistrydata.org This creates a pyridyllithium species that can react with various electrophiles. organicchemistrydata.org The position of lithiation can be controlled by directing groups on the pyridine ring. znaturforsch.comacs.org For instance, a methoxy (B1213986) group can direct lithiation to the adjacent carbon. wikipedia.org

Magnesium Reagents: Grignard reagents (organomagnesium compounds) are generally less reactive than organolithiums, which can be advantageous in preventing side reactions. znaturforsch.comyoutube.com They are commonly prepared by reacting a halopyridine with magnesium metal or through a halogen-magnesium exchange. znaturforsch.comacs.org These reagents are crucial for forming new carbon-carbon bonds. nih.govacs.orgresearchgate.net

Zinc Reagents: Organozinc reagents offer a milder alternative, tolerating a wider range of functional groups. beilstein-journals.orgnih.gov They are often used in Negishi cross-coupling reactions to introduce various substituents onto the pyridine ring. znaturforsch.combeilstein-journals.org The preparation of pyridylzinc reagents can be achieved through direct insertion of zinc into a carbon-halogen bond or by transmetalation from a corresponding organolithium or Grignard reagent. beilstein-journals.orgnih.gov

Halogen-Metal Exchange: This technique allows for the regioselective formation of organometallic pyridines from halopyridines. znaturforsch.comresearchgate.net The reaction involves the exchange of a halogen atom (I > Br > Cl) with a metal from an organometallic reagent, typically an organolithium or Grignard reagent. znaturforsch.comdur.ac.uk This method is valuable for creating organometallic species at specific positions for further functionalization. znaturforsch.com

Directed Ortho Metalation (DoM): DoM is a powerful strategy for the regioselective deprotonation of the pyridine ring at a position ortho to a directing metalation group (DMG). acs.orgwikipedia.org The DMG, such as an amide or carbamate (B1207046) group, coordinates to the organolithium base, facilitating the removal of a nearby proton. acs.orgwikipedia.orgnih.gov The resulting organolithium intermediate can then be reacted with an electrophile. wikipedia.orgnih.gov This method provides a predictable way to introduce substituents at specific locations on the pyridine ring. nih.gov

Catalytic Approaches in Synthesis

Catalytic methods, particularly those employing transition metals, have become central to the synthesis of functionalized pyridines. thieme-connect.comnih.gov These approaches offer high efficiency and selectivity. thieme-connect.comnih.gov

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds in pyridine synthesis. acs.org

Suzuki Coupling: This reaction pairs a halopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. rsc.orgsemanticscholar.orgmdpi.com It is widely used due to its mild conditions and the stability of the boronic acid reagents. semanticscholar.orgresearchgate.netresearchgate.net For a molecule like this compound, the bromine atom could serve as a handle for introducing various groups via Suzuki coupling. mdpi.combeilstein-journals.orgacs.org

Stille Coupling: The Stille reaction couples a halopyridine with an organostannane reagent. While it tolerates a wide variety of functional groups, the toxicity of the tin compounds is a significant drawback.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling a halopyridine with an amine. acs.orgchemspider.comnih.gov It is a powerful tool for synthesizing aminopyridines. acs.orgamazonaws.com For the target molecule, the bromine at the C4 position could be substituted with an amine using this method. acs.orgnih.gov

Table 1: Interactive Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Partner | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki | Boronic acid/ester | Mild reaction conditions, commercial availability and stability of reagents. rsc.orgsemanticscholar.org | Can be sensitive to certain functional groups. rsc.org |

| Stille | Organostannane | High functional group tolerance. | Toxicity of organotin reagents. |

| Buchwald-Hartwig | Amine | Direct formation of C-N bonds. acs.orgacs.org | Requires careful optimization of ligands and bases. acs.org |

Besides palladium, other transition metals are also effective catalysts for pyridine functionalization. mdpi.comtcu.edu

Copper-Catalyzed Reactions: Copper catalysts are often employed in Ullmann-type couplings and can be a more economical alternative to palladium for certain cross-coupling reactions. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are increasingly used for cross-coupling reactions and C-H activation, sometimes offering different selectivity compared to palladium. beilstein-journals.orgacs.org

Iron-Catalyzed Reactions: As an earth-abundant and low-toxicity metal, iron is a focus for developing sustainable catalytic processes, including cyclization reactions to form pyridine rings. mdpi.comrsc.org

Green Chemistry Considerations in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. researchgate.netbiosynce.com

Atom Economy: Catalytic reactions, such as cross-couplings, are generally more atom-economical than stoichiometric methods. rsc.org

Safer Solvents: Replacing hazardous solvents with greener alternatives like water or ethanol (B145695) is a key consideration. nih.gov

Energy Efficiency: Utilizing highly active catalysts can enable reactions to proceed at lower temperatures, thus conserving energy. acsgcipr.org

Catalysis: The use of catalysts minimizes waste as they are used in small quantities and can often be recycled. biosynce.comacsgcipr.org

Renewable Feedstocks: While challenging for complex heterocycles, exploring synthetic routes that begin with renewable materials is a long-term objective in green chemistry. researchgate.net

By incorporating these green chemistry principles, the synthesis of functionalized pyridines can be made more sustainable. researchgate.netnih.gov

Reactivity and Derivatization Studies of 1 4 Bromo 2 Fluoropyridin 3 Yl Ethanone

Chemical Modifications of the Ethanone (B97240) Group

Carbonyl Reactivity: Nucleophilic Additions and Condensations

The carbonyl group of 1-(4-bromo-2-fluoropyridin-3-yl)ethanone is a key site for a variety of nucleophilic addition and condensation reactions. These transformations are fundamental in constructing more complex molecular architectures.

Nucleophilic Additions:

The ketone functionality readily undergoes addition reactions with common nucleophiles. For instance, reduction with hydride reagents like sodium borohydride (B1222165) would be expected to yield the corresponding secondary alcohol, 1-(4-bromo-2-fluoropyridin-3-yl)ethanol. masterorganicchemistry.com This transformation is a standard method for converting ketones to alcohols. Similarly, the addition of organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide), would lead to the formation of tertiary alcohols. A recent study highlighted a purple light-promoted radical coupling of bromopyridines with Grignard reagents, offering an alternative pathway for C-C bond formation. organic-chemistry.org

| Nucleophile | Reagent Example | Expected Product |

| Hydride | Sodium Borohydride (NaBH₄) | 1-(4-bromo-2-fluoropyridin-3-yl)ethanol |

| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | 2-(4-bromo-2-fluoropyridin-3-yl)propan-2-ol |

| Aryl | Phenylmagnesium Bromide (C₆H₅MgBr) | (4-bromo-2-fluoropyridin-3-yl)(phenyl)methanol |

Condensation Reactions:

Condensation reactions provide a powerful tool for extending the carbon skeleton. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes is expected to produce chalcone (B49325) derivatives. nih.govresearchgate.net These α,β-unsaturated ketones are valuable precursors for the synthesis of various heterocyclic compounds. pnrjournal.comresearchgate.netderpharmachemica.comijres.org For example, reaction with thiophene-2-carbaldehyde (B41791) in the presence of a base like sodium hydroxide (B78521) would yield (E)-1-(4-bromo-2-fluoropyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.

| Aldehyde | Catalyst | Expected Chalcone Product |

| Benzaldehyde | NaOH or KOH | (E)-1-(4-bromo-2-fluoropyridin-3-yl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH or KOH | (E)-1-(4-bromo-2-fluoropyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| Thiophene-2-carbaldehyde | NaOH or KOH | (E)-1-(4-bromo-2-fluoropyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one |

Alpha-Halogenation and its Synthetic Utility

The methyl group adjacent to the carbonyl in this compound possesses acidic protons, making it susceptible to halogenation. This alpha-halogenation introduces a reactive handle for further synthetic manipulations.

The bromination at the alpha-position can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide. This reaction proceeds through an enol or enolate intermediate. The resulting α-bromo ketone, 2-bromo-1-(4-bromo-2-fluoropyridin-3-yl)ethanone, is a versatile intermediate. For instance, it can be used in the synthesis of various heterocyclic systems like oxazoles and thiazoles. A related compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, has been synthesized by reacting the parent ketone with copper(II) bromide. nih.gov

The synthetic utility of the α-bromo derivative is significant. It can serve as a precursor for the construction of fused heterocyclic rings and for the introduction of various nucleophiles at the alpha-position.

| Halogenating Agent | Product |

| Bromine (Br₂) in Acetic Acid | 2-bromo-1-(4-bromo-2-fluoropyridin-3-yl)ethanone |

| N-Bromosuccinimide (NBS) | 2-bromo-1-(4-bromo-2-fluoropyridin-3-yl)ethanone |

Heterocyclic Ring Transformations

The strategic placement of functional groups in this compound and its derivatives allows for a variety of heterocyclic ring transformations, leading to the formation of fused ring systems.

The chalcones derived from this compound are key intermediates in the synthesis of pyrimidine (B1678525) derivatives. pnrjournal.com For example, the reaction of a chalcone with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of a pyrimidinone or pyrimidinethione ring. researchgate.netderpharmachemica.comijres.org

Furthermore, the α-bromo ketone derivative is a valuable precursor for the synthesis of oxazoles. organic-chemistry.orgnih.gov The reaction of 2-bromo-1-(4-bromo-2-fluoropyridin-3-yl)ethanone with an amide, such as benzamide, under appropriate conditions would be expected to yield a 2,4-disubstituted oxazole (B20620). The van Leusen oxazole synthesis provides another route to these heterocycles from aldehydes, which can be derived from the starting ketone. nih.govsemanticscholar.org

| Starting Material | Reagent(s) | Resulting Heterocycle |

| Chalcone | Urea/Base | Pyrimidinone derivative |

| Chalcone | Thiourea/Base | Pyrimidinethione derivative |

| α-Bromo ketone | Benzamide | 2-Phenyl-4-(4-bromo-2-fluoropyridin-3-yl)oxazole |

Stereochemical Aspects of Derivatization

The reduction of the prochiral ketone, this compound, can lead to the formation of a chiral secondary alcohol. Controlling the stereochemistry of this reduction is a significant aspect of its derivatization.

The use of chiral reducing agents or catalysts can achieve enantioselective reduction. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for the enantioselective reduction of ketones to alcohols with high enantiomeric excess. nih.govyoutube.com This method allows for the predictable synthesis of either the (R) or (S) enantiomer of 1-(4-bromo-2-fluoropyridin-3-yl)ethanol, depending on the chirality of the catalyst used. Other chiral catalysts based on ruthenium and rhodium have also been developed for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with high enantiomeric excess. nih.govwikipedia.orggoogle.com

The stereoselective synthesis of allylic alcohols can also be considered. A one-pot reaction of an aldehyde with an α-bromo ketone, triphenylphosphine, and a titanium(IV) isopropoxide has been reported for the stereoselective synthesis of (E)-allylic alcohols. rsc.org Adapting this methodology could provide access to chiral allylic alcohols derived from this compound.

| Reaction Type | Chiral Catalyst/Reagent | Expected Outcome |

| Asymmetric Reduction | (S)-CBS Catalyst + BH₃ | (S)-1-(4-bromo-2-fluoropyridin-3-yl)ethanol |

| Asymmetric Reduction | (R)-CBS Catalyst + BH₃ | (R)-1-(4-bromo-2-fluoropyridin-3-yl)ethanol |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(I) complex | Enantiomerically enriched 1-(4-bromo-2-fluoropyridin-3-yl)ethanol |

Advanced Applications of 1 4 Bromo 2 Fluoropyridin 3 Yl Ethanone in Chemical Synthesis

Building Block for Complex Heterocyclic Systems

The reactivity of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone is harnessed to construct more elaborate heterocyclic frameworks. The interplay between the ketone and the halogen substituents allows for sequential and regioselective reactions, leading to the formation of fused and polycyclic pyridine (B92270) derivatives.

Synthesis of Polycyclic Pyridine Derivatives

While specific examples of polycyclic pyridine derivatives synthesized directly from this compound are not extensively documented in readily available literature, the inherent reactivity of this compound suggests its potential in such transformations. For instance, the acetyl group can be elaborated to form a second ring, while the bromo and fluoro groups can be utilized in subsequent cyclization reactions. The development of synthetic routes toward hydrogenated furo[3,2-c]pyridines, which are key skeletons in many bioactive compounds, often involves the condensation of a suitable amine with an aldehyde followed by an acid-catalyzed Pictet-Spengler cyclization. This general strategy highlights a potential pathway where derivatives of this compound could serve as precursors.

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The diverse functional handles on this compound make it a promising candidate for MCRs. For example, the ketone functionality can readily participate in reactions like the Biginelli or Hantzsch pyridine synthesis, which are classic MCRs for generating dihydropyrimidines and dihydropyridines, respectively. Although specific MCRs involving this compound are not prominently reported, its structural features align well with the requirements for such convergent synthetic strategies.

Precursor for Advanced Pharmaceutical Intermediates and Specialty Organic Chemicals

The utility of this compound extends to its role as a precursor for valuable intermediates in the pharmaceutical and specialty chemical sectors. The strategic placement of its functional groups allows for the synthesis of highly substituted pyridines that are often key components of biologically active molecules.

Preparation of Functionalized Pyridines for Ligand Design

The development of novel ligands for catalysis and medicinal applications often requires access to a diverse range of functionalized heterocyclic compounds. This compound can be a starting point for creating such ligands. The bromine atom can be readily displaced or coupled via various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. The fluorine atom can also be substituted under specific conditions, and the ketone can be transformed into a variety of other functional groups. These modifications allow for the fine-tuning of the electronic and steric properties of the resulting pyridine derivatives, a crucial aspect of ligand design.

Role in Scaffold Diversity Generation

In drug discovery, the generation of molecular scaffolds with diverse three-dimensional shapes is essential for exploring new areas of chemical space. The trifunctional nature of this compound provides an excellent platform for creating libraries of diverse molecules. By systematically reacting each of the functional groups—the ketone, the bromo group, and the fluoro group—with a variety of reagents, a large number of distinct compounds can be synthesized from a single starting material. This approach is highly valuable for identifying new lead compounds in medicinal chemistry programs.

Development of New Synthetic Reagents and Catalysts

While the primary application of this compound appears to be as a building block, its derivatives have the potential to be developed into new synthetic reagents or catalysts. For example, by elaborating the acetyl group and modifying the halogen substituents, it may be possible to create novel chiral ligands for asymmetric catalysis. The pyridine nitrogen atom can also be quaternized or oxidized to further modify the properties of the molecule, potentially leading to new organocatalysts. However, specific examples of such applications are not yet widely reported in the scientific literature.

Theoretical and Computational Investigations of 1 4 Bromo 2 Fluoropyridin 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For a substituted pyridine (B92270) derivative such as 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone, these methods can elucidate the effects of the various substituents on the electronic environment of the pyridine ring and the acetyl group.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov A typical approach for this compound would involve geometry optimization using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). researchgate.netijcce.ac.ir

The electronic structure can be analyzed through the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the fluorine, bromine, and acetyl substituents would be expected to lower the energy of the LUMO, influencing the molecule's susceptibility to nucleophilic attack.

Reactivity descriptors, derived from DFT calculations, can provide further insights. The molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. In this molecule, the oxygen atom of the carbonyl group would be a region of high negative potential, while the hydrogen atoms and the carbon atom of the carbonyl group would be areas of positive potential.

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following data is illustrative and based on typical values for similar substituted pyridines.)

| Property | Representative Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for calculating molecular properties. While often more computationally demanding, they can offer benchmark data. For this compound, ab initio calculations could be used to obtain a highly accurate optimized geometry and to calculate properties such as electron affinities and ionization potentials. A comparison of results from different levels of theory (e.g., HF, MP2, and DFT) can provide a measure of the reliability of the computational predictions. nih.gov

Spectroscopic Data Interpretation through Computational Modeling

Computational modeling is an invaluable tool for the interpretation of experimental spectroscopic data. By simulating spectra, assignments of vibrational modes and NMR chemical shifts can be made with greater confidence.

The vibrational frequencies of this compound can be calculated using DFT, typically with the B3LYP functional. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, a scaling factor is commonly applied to improve the agreement with experimental data.

The calculated infrared (IR) spectrum would allow for the assignment of specific vibrational modes. For instance, the characteristic C=O stretching frequency of the acetyl group would be expected in the range of 1700-1750 cm⁻¹. The C-F and C-Br stretching vibrations would appear at lower frequencies, typically around 1150-1250 cm⁻¹ and 600-670 cm⁻¹, respectively. researchgate.net Vibrations of the pyridine ring would also be present and their positions would be influenced by the substituents. cdnsciencepub.comresearchgate.netacs.org

Table 2: Representative Calculated and Scaled Vibrational Frequencies (Note: The following data is illustrative and based on typical values for similar substituted pyridyl ketones.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| C-H Stretch (Aromatic) | 3150 | 3024 | 3000-3100 |

| C=O Stretch | 1780 | 1709 | 1700-1750 |

| C-C Stretch (Ring) | 1620 | 1555 | 1550-1600 |

| C-F Stretch | 1250 | 1200 | 1150-1250 researchgate.net |

| C-Br Stretch | 650 | 624 | 600-670 researchgate.net |

The prediction of NMR chemical shifts is another area where computational chemistry excels. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir These calculations can be performed for the molecule in the gas phase or with the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net

For this compound, the calculated chemical shifts would aid in the assignment of the peaks in the experimental NMR spectra. The electron-withdrawing effects of the fluorine, bromine, and acetyl groups would lead to downfield shifts for the remaining pyridine proton and the carbon atoms of the ring compared to unsubstituted pyridine. The chemical shift of the methyl protons in the acetyl group would also be predicted. Comparing the calculated shifts with experimental data can help to confirm the structure of the molecule. mdpi.comnih.gov

Table 3: Representative Predicted ¹³C NMR Chemical Shifts (vs. TMS) (Note: The following data is illustrative and based on typical values for similar substituted pyridines.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 195.2 |

| C2 (C-F) | 160.5 |

| C3 (C-C=O) | 125.8 |

| C4 (C-Br) | 120.1 |

| C5 | 140.3 |

| C6 | 150.7 |

| CH₃ | 28.9 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be employed to explore the potential reaction pathways of this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated for various reactions. nih.gov

For example, the mechanism of a nucleophilic aromatic substitution reaction on the pyridine ring could be investigated. The calculations would help to determine whether the substitution is more likely to occur at the position bearing the fluorine or the bromine atom. The transition state structures would reveal the geometry of the molecule as the reaction proceeds, and the calculated energy barrier would provide an estimate of the reaction rate. Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically explore possible reaction pathways. researchgate.net Such studies are crucial for understanding and predicting the chemical behavior of the molecule in synthetic applications. For instance, in the context of α-halogenation of ketones, computational studies can elucidate the acid-catalyzed enol formation mechanism. libretexts.org

Transition State Analysis for Key Transformations

A thorough search of scientific literature did not yield specific studies on the transition state analysis for key chemical transformations involving this compound. Such analyses are crucial for understanding reaction mechanisms, predicting reaction outcomes, and optimizing synthetic routes.

For a molecule like this compound, transition state analysis could provide valuable insights into several potential reactions, including:

Nucleophilic Aromatic Substitution (SNAr): The fluorine and bromine atoms on the pyridine ring are potential sites for nucleophilic attack. Transition state calculations would help in determining the activation energy barriers for the substitution at either the 2- or 4-position, thus predicting the regioselectivity of such reactions. The reactivity of fluoropyridines in SNAr reactions is known to be higher than their chloro- or bromo- counterparts, which could allow for milder reaction conditions. nih.gov

Reactions at the Acetyl Group: The carbonyl group of the ethanone (B97240) moiety can undergo various transformations, such as reduction, oxidation, or condensation reactions. Transition state analysis would be instrumental in elucidating the mechanisms of these reactions and the influence of the substituted pyridine ring on their feasibility.

In the absence of specific data, any discussion on transition states would be purely hypothetical and not based on documented research for this compound.

Energy Profiles and Reaction Kinetics

There is currently no published data detailing the energy profiles or reaction kinetics for reactions involving this compound. Energy profiles, which map the potential energy of a system as a reaction progresses, are fundamental to understanding whether a reaction is thermodynamically favorable (exothermic or endothermic) and the height of the energy barriers that govern the reaction rate. nih.gov

Kinetic studies, which measure reaction rates, would complement the theoretical energy profiles and provide experimental validation. For instance, understanding the kinetics of the formation of this compound or its subsequent reactions would be essential for process optimization in a laboratory or industrial setting. The rate equation can provide insights into the reaction mechanism, indicating which species are involved in the rate-determining step. nih.gov Without experimental or computational data, it is not possible to provide a specific energy profile or kinetic data for this compound.

Molecular Modeling and Docking Studies (focused on chemical interactions)

While molecular modeling and docking are powerful tools to predict the behavior and interactions of molecules, specific studies focusing on this compound are not available in the current body of scientific literature. Such studies are pivotal in fields like drug discovery and materials science.

Analysis of Intermolecular Interactions in Crystal Structures

A crystallographic study of this compound, which would be a prerequisite for a detailed analysis of its intermolecular interactions in the solid state, has not been reported. In the absence of a crystal structure, any analysis of intermolecular forces would be speculative.

However, based on its molecular structure, one could anticipate the presence of several types of intermolecular interactions that would be significant in its crystal lattice:

Halogen Bonding: The bromine atom on the pyridine ring could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions with neighboring rings.

Prediction of Binding Modes with Chemical Entities

No molecular docking studies have been published that investigate the binding of this compound to specific protein targets or other chemical entities. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. nih.govresearchgate.netd-nb.info

For a molecule like this compound, docking studies could be used to:

Identify potential biological targets by screening it against a library of protein structures.

Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex.

Guide the design of more potent and selective derivatives.

Without such studies, the potential biological activity and binding modes of this compound remain unknown.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways

The inherent reactivity of 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone allows for a multitude of chemical transformations, paving the way for the synthesis of novel derivatives. Future research could systematically explore reactions at its key functional sites. For a similarly structured compound, 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone, a variety of reactions have been identified, including substitution, oxidation, reduction, and coupling reactions. These provide a foundational blueprint for investigating the reactivity of this compound.

Potential reaction pathways to be explored include:

Cross-Coupling Reactions: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These would allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups, respectively, leading to a diverse library of new compounds.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the adjacent electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. This would enable the introduction of various nucleophiles, including amines, alkoxides, and thiolates, to further functionalize the pyridine (B92270) ring.

Ketone Group Manipulations: The ethanone (B97240) moiety can be a starting point for numerous transformations. These include reduction to the corresponding alcohol, oxidation to a carboxylic acid, and conversion to imines or enamines. Such modifications would significantly alter the molecule's electronic and steric properties.

Heterocycle Formation: The ketone function can also be utilized as a precursor for the construction of fused heterocyclic systems, a common strategy in the development of medicinally relevant scaffolds.

Systematic investigation of these pathways will undoubtedly lead to the creation of a diverse set of novel molecules with potentially interesting biological and material properties.

Development of Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. Future research on this compound should prioritize the development of "green" synthetic protocols.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that lead to the formation of the substituted pyridine core or its derivatives would be a significant advancement. researchgate.net MCRs are known for their high atom economy, reduced waste generation, and operational simplicity. researchgate.net

Solvent-Free and Aqueous Synthesis: Exploring reaction conditions that minimize or eliminate the use of volatile organic solvents is a crucial aspect of green chemistry. acs.org Research into solid-state reactions or conducting syntheses in water would be highly beneficial.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance the purity of pyridine derivatives in some cases. nih.govacs.org Applying this technology to the synthesis and derivatization of this compound could lead to more efficient processes. nih.govacs.org

Use of Greener Reagents: Investigating the use of more sustainable reagents, such as employing ethanol (B145695) as a renewable solvent, can further reduce the environmental impact of the synthesis. researchgate.net

The development of such sustainable methodologies will not only be academically significant but also crucial for any potential large-scale industrial application of this compound and its derivatives.

Expansion into Materials Science Applications

The unique electronic properties conferred by the halogen substituents and the conjugated pyridine system make this compound and its derivatives interesting candidates for applications in materials science. A related compound, for instance, has been utilized in the synthesis of ruthenium sensitizers for dye-sensitized solar cells. frontierspecialtychemicals.com

Future research could focus on:

Organic Electronics: The pyridine scaffold is a common component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The specific substitution pattern of this compound could be exploited to tune the electronic properties of new organic materials.

Luminescent Materials: Derivatization through cross-coupling reactions could lead to the creation of novel fluorophores with potential applications in sensing, bio-imaging, and as components in advanced optical materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent ligand for metal ions. This property can be harnessed to construct coordination polymers and MOFs. These materials have a wide range of applications, including gas storage, catalysis, and sensing.

By systematically modifying the core structure of this compound, it may be possible to design and synthesize a new generation of functional materials with tailored properties.

Bio-Inspired Chemical Synthesis Utilizing Pyridine Scaffolds

Nature provides a rich source of inspiration for the design of novel bioactive molecules. The pyridine ring is a privileged scaffold found in numerous natural products, including vitamins and alkaloids. lifechemicals.com Bio-inspired synthesis aims to mimic nature's strategies to create complex and functional molecules.

Future research in this area could involve:

Mimicking Natural Product Scaffolds: Using this compound as a starting material to synthesize analogs of naturally occurring pyridine-containing compounds. This approach could lead to the discovery of new molecules with interesting biological activities.

Enzymatic Transformations: Exploring the use of enzymes to selectively modify the this compound structure. Biocatalysis can offer high selectivity under mild conditions, aligning with the principles of green chemistry.

Synthesis of Pyrrole-Pyridone Ensembles: Drawing inspiration from the synthesis of functionalized pyrrole-pyridone ensembles, researchers could explore the reaction of this compound with other building blocks to create complex, bio-inspired heterocyclic systems. researchgate.net

By combining the principles of bio-inspired synthesis with the versatile chemistry of the pyridine scaffold, it is possible to unlock new frontiers in the development of functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.